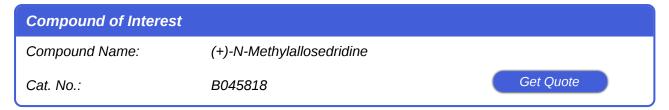


The Discovery and History of (+)-N-Methylallosedridine: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylallosedridine is a piperidine alkaloid belonging to the broader family of sedridine alkaloids. First identified from plants of the Sedum genus, its discovery and structural elucidation have been products of meticulous isolation and spectroscopic analysis. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of (+)-N-Methylallosedridine, presenting key data in a structured format for researchers. Detailed experimental protocols for its isolation and synthesis, as described in seminal literature, are also provided.

Introduction

Piperidine alkaloids, a diverse class of natural products, are characterized by a piperidine ring skeleton and exhibit a wide range of biological activities. Within this class, the sedridine alkaloids, primarily isolated from various Sedum species (Crassulaceae), have garnered significant interest due to their unique stereochemistry and potential pharmacological properties. **(+)-N-Methylallosedridine**, structurally defined as (+)-1-(1-methyl-piperidin-2-yl)-propan-2-ol, is a notable member of this family. This document traces the scientific journey of its discovery, from initial isolation to its characterization and synthesis.

Discovery and Isolation







The discovery of **(+)-N-Methylallosedridine** is intrinsically linked to the extensive investigation of Sedum alkaloids by Hootelé and his collaborators. While a specific singular report on the isolation of the dextrorotatory N-methylallosedridine is not readily available in indexed literature, its existence and characterization are detailed in studies focused on the broader family of N-methylated sedridine and allosedridine diastereomers.

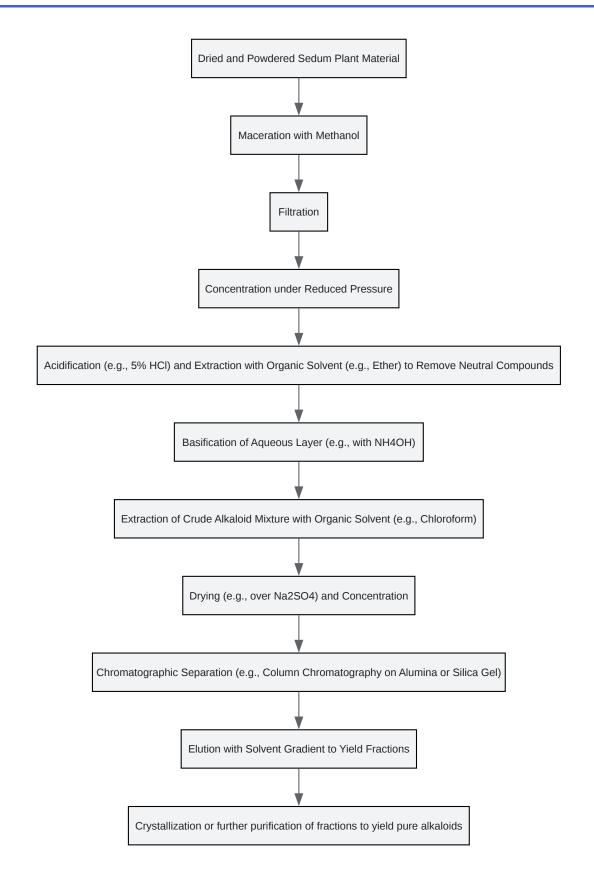
The primary source for the characterization of these N-methylated alkaloids is a 1983 publication in the Bulletin des Sociétés Chimiques Belges. This work describes the isolation and structural elucidation of N-methylsedridine and N-methylallosedridine from Sedum species.

Isolation Protocol

The general procedure for the isolation of alkaloids from Sedum species, as adapted from the literature on related compounds, is as follows:

Experimental Workflow: Isolation of Piperidine Alkaloids from Sedum sp.





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Caption: General workflow for the isolation of alkaloids from Sedum plant material.



Structural Elucidation and Characterization

The determination of the structure and stereochemistry of **(+)-N-Methylallosedridine** relied on a combination of spectroscopic techniques and chemical correlation. Key to its characterization is the differentiation from its diastereomer, N-methylsedridine.

Spectroscopic Data

While the original 1983 paper provides the foundational data, subsequent synthetic efforts for related compounds have corroborated the expected spectral features. The following table summarizes the key spectroscopic data for N-methylallosedridine.

Technique	Key Features
Mass Spectrometry (MS)	Fragmentation pattern consistent with a 2- substituted N-methylpiperidine ring bearing a hydroxypropyl side chain.
¹ H NMR Spectroscopy	Signals corresponding to the N-methyl group, the piperidine ring protons, and the protons of the 2-hydroxypropyl side chain. The coupling constants of the piperidine ring protons are crucial for determining the relative stereochemistry.
¹³ C NMR Spectroscopy	Resonances for all carbon atoms, including the N-methyl carbon, the carbons of the piperidine ring, and the side chain carbons.
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H stretching (hydroxyl group) and C-H stretching of the aliphatic backbone.

Physicochemical Properties

Quantitative data for **(+)-N-Methylallosedridine** is presented below.



Property	Value
Molecular Formula	C ₉ H ₁₉ NO
Molecular Weight	157.26 g/mol
CAS Number	41447-16-9
Appearance	Not explicitly reported, likely a crystalline solid or oil.
Melting Point	Not explicitly reported for the (+) enantiomer.
Specific Optical Rotation ([α]D)	A positive value is expected, but the exact value is not readily available in the surveyed literature.

Synthesis

While a direct synthesis of **(+)-N-Methylallosedridine** was not found in the initial key literature, the enantioselective synthesis of its enantiomer, (-)-N-Methylallosedridine, has been reported. The synthetic strategies employed can be adapted to produce the **(+)** enantiomer by using the appropriate chiral starting materials or catalysts.

A notable synthetic approach involves the use of key reactions such as Maruoka-Keck allylation, Wacker oxidation, and CBS reduction to establish the desired stereocenters.

General Synthetic Strategy for N-Methylallosedridine

The following diagram illustrates a plausible retrosynthetic analysis for N-methylallosedridine, based on modern synthetic methods.

Retrosynthetic Analysis of N-Methylallosedridine





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Caption: A simplified retrosynthetic pathway for N-methylallosedridine.

Biological Activity

While extensive pharmacological studies on **(+)-N-Methylallosedridine** are limited, related piperidine alkaloids from Sedum species have been reported to possess interesting biological activities. For instance, some sedum alkaloids have been investigated for their potential memory-enhancing properties and could be relevant in the context of neurodegenerative diseases. Further research is required to fully elucidate the biological role and therapeutic potential of **(+)-N-Methylallosedridine**.

Conclusion

(+)-N-Methylallosedridine represents a classic example of a natural product whose discovery and characterization have been the result of systematic phytochemical investigation. While the initial reports laid the groundwork for its structural identification, modern synthetic methodologies now offer pathways to access this and related alkaloids for further study. The continued exploration of the biological activities of these compounds may yet unveil novel therapeutic applications. This guide has synthesized the available historical and technical data to provide a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

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